![molecular formula C5H5BrN2O2 B1391589 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid CAS No. 852181-03-4](/img/structure/B1391589.png)
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
Overview
Description
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 852181-03-4 . It has a molecular weight of 205.01 . This compound is a solid under normal conditions .
Synthesis Analysis
Imidazoles, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” can be represented by the linear formula: C5H5BrN2O2 . The InChI Code for this compound is 1S/C5H5BrN2O2/c1-8-2-3 (4 (9)10)7-5 (8)6/h2H,1H3, (H,9,10) .Physical And Chemical Properties Analysis
“2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Imidazole Derivatives
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: is a valuable intermediate in the synthesis of various imidazole derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their broad range of biological activities . For instance, it can be used to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine, which is a key step in producing compounds with potential therapeutic applications .
Ligand for Bimetallic Complexes
This compound serves as a precursor for ligands that can form bimetallic platinum(II) complexes. Such complexes have shown potent cytotoxic activity, making them of interest in the study of cancer therapies . The ability to form stable complexes with metals expands the utility of this compound in medicinal chemistry.
Material Science Applications
Imidazole and its derivatives are known for their application in material science, particularly in the development of functional materials . The presence of the imidazole ring contributes to the thermal stability and electronic properties of materials, which can be leveraged in creating advanced polymers and coatings.
Catalysis
Due to the versatile nature of the imidazole ring, 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid can be utilized as a catalyst in various chemical reactions. Its role in catalysis is attributed to the electron-rich nature of the imidazole ring, which can facilitate a range of transformations .
Organic Synthesis
In organic synthesis, this compound can be employed in the construction of complex molecules. It is particularly useful in regiocontrolled synthesis, where the precise attachment of functional groups is required . This precision is essential for the synthesis of molecules with specific properties or biological activity.
Pharmaceutical Research
Imidazole rings are a common motif in pharmaceuticals, and derivatives like 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid are instrumental in the discovery and development of new drugs . They are involved in the synthesis of compounds with a wide array of pharmacological activities, including antibacterial, antifungal, and antiviral properties.
Safety And Hazards
Future Directions
Imidazole derivatives, including “2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid”, have a broad range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-bromo-1-methylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(4(9)10)7-5(8)6/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJNZNZJCTGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243554 | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
852181-03-4 | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852181-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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